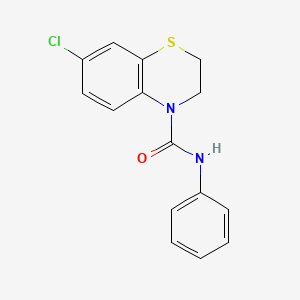

7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Beschreibung

7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound featuring a benzothiazine core substituted with a chlorine atom at the 7-position and a phenylcarboxamide group at the 4-position. Its molecular formula is C₁₅H₁₂ClN₂OS, with a molecular weight of 318.79 g/mol. The benzothiazine scaffold is pharmacologically significant, often explored for anti-inflammatory, analgesic, and antimicrobial properties due to its ability to interact with biological targets via hydrogen bonding (amide group) and hydrophobic interactions (aromatic rings) .

Eigenschaften

IUPAC Name |

7-chloro-N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)20-9-8-18(13)15(19)17-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKGDDGQRYAYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole derivatives with appropriate carboxylic acid chlorides under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the thiazine ring to its corresponding sulfone derivative.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions often employ reducing agents such as iron powder or hydrogen gas.

Substitution reactions can be facilitated by nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide sulfone.

Reduction: this compound amine.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit potent anticancer properties. A study demonstrated that modifications to the benzothiazine structure could enhance cytotoxicity against various cancer cell lines. For instance, specific derivatives showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant potential for development as anticancer agents .

Neuroprotective Effects

7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. This inhibition is crucial as it may lead to increased levels of acetylcholine in the brain, potentially improving memory and cognitive function .

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of benzothiazine derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. In vitro tests demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices has been explored for enhancing mechanical properties and thermal stability of materials .

Nanotechnology

Recent advancements suggest that this compound could be used in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, which is essential for effective treatment regimens .

Case Studies

Wirkmechanismus

The mechanism by which 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Key Differences

The primary structural variations among analogues involve substitutions on the phenyl ring of the carboxamide group or modifications to the benzothiazine core. Below are key analogues:

Table 1: Structural and Physicochemical Comparisons

Biologische Aktivität

7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H13ClN2OS

- Molar Mass : 304.79 g/mol

- CAS Number : 338777-97-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | < 50 µg/mL |

| Fungi | < 10 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown notable anti-inflammatory properties. Studies have indicated that it inhibits pro-inflammatory cytokines and enzymes such as COX-2.

| Study Reference | Inhibition (%) | Standard Drug Comparison |

|---|---|---|

| El-Karim et al. | 93.80% | Diclofenac Sodium (90.21%) |

This suggests that the compound could serve as an alternative to traditional anti-inflammatory medications .

Neuroprotective Potential

In silico studies have highlighted the potential of this compound in neuroprotection. It has been shown to interact with neurotransmitter systems, particularly in enhancing levels of acetylcholine and serotonin in the hippocampus.

| Parameter | Result |

|---|---|

| Blood-Brain Barrier Penetration | Yes |

| Neurotransmitter Increase | Acetylcholine & Serotonin |

These findings indicate its potential utility in treating neurodegenerative diseases .

The biological activity of this compound is believed to stem from its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial action and modulation of inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzothiazine derivatives demonstrated that 7-chloro-N-phenyl compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant organisms .

Case Study 2: Anti-inflammatory Activity

In a controlled trial evaluating the anti-inflammatory effects of various compounds, 7-chloro-N-phenyl derivatives were found to significantly reduce edema in animal models. The results suggested a promising avenue for further development as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the key considerations in synthesizing 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide to ensure high yield and purity?

Methodological Answer:

- Controlled Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture-sensitive side reactions. Temperature control (±2°C) is critical during exothermic steps to avoid decomposition .

- Stepwise Characterization : Use NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) at each synthetic stage to confirm intermediate structures. For example, verify the formation of the benzothiazine core via characteristic NMR shifts (e.g., δ 3.5–4.5 ppm for dihydro protons) .

- Purification Techniques : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate the final product with ≥95% purity .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign all protons and carbons using 2D techniques (COSY, HSQC, HMBC). For instance, the amide proton (NH) typically appears as a broad singlet at δ 8.5–9.5 ppm, while the phenyl group shows aromatic signals at δ 7.0–7.8 ppm .

- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm the molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm mass accuracy. For example, a calculated exact mass of 318.0567 Da should match experimental data .

- Elemental Analysis : Validate C, H, N, and S content with ≤0.4% deviation from theoretical values .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

Methodological Answer:

-

Solubility Profiling : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For example, poor aqueous solubility (<0.1 mg/mL) may necessitate DMSO stock solutions .

-

Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the carboxamide group) should be quantified .

-

Key Properties :

Property Method/Value Reference LogP (lipophilicity) Calculated XlogP ≈ 3.2 Topological Polar Surface Area ~60 Ų (indicative of moderate permeability)

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Assay Validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC50 values may arise from differences in cellular uptake or off-target effects .

- Kinetic Analysis : Perform time-dependent studies to distinguish between reversible and irreversible binding mechanisms. Use surface plasmon resonance (SPR) to measure on/off rates .

- Data Normalization : Include positive controls (e.g., known inhibitors) and normalize results to account for batch-to-batch variability in reagent activity .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target binding pockets. Focus on the chlorine substituent’s role in hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding free energy (±1 kcal/mol accuracy) .

Q. How can factorial design optimize reaction conditions in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use a 2³ factorial design to evaluate temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example, identify interactions where high temperatures (80°C) with polar aprotic solvents (DMF) maximize yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables. Optimize for purity (Y₁) and yield (Y₂) using central composite design (CCD) .

- Statistical Validation : Confirm model adequacy via ANOVA (p < 0.05) and lack-of-fit tests .

Q. What strategies mitigate byproduct formation during the synthesis of the benzothiazine core?

Methodological Answer:

- Intermediate Trapping : Add scavengers (e.g., molecular sieves) to absorb reactive byproducts like HCl during cyclization .

- Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl group consumption (peak at ~1700 cm⁻¹) and halt the reaction at 90% conversion .

- Byproduct Identification : Isolate side products via preparative HPLC and characterize using LC-MS/MS to adjust stoichiometry or catalysts .

Q. How can pharmacokinetic (PK) properties be improved without altering the core pharmacophore?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. Test hydrolysis rates in simulated gastric fluid .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Block vulnerable sites with fluorine substituents .

- Co-crystallization : Improve bioavailability by forming co-crystals with succinic acid or nicotinamide, confirmed via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.